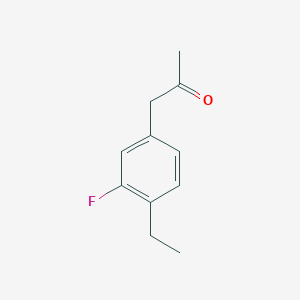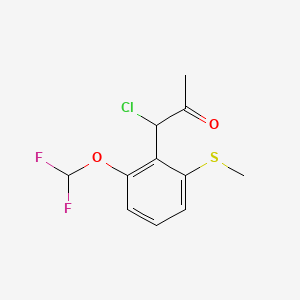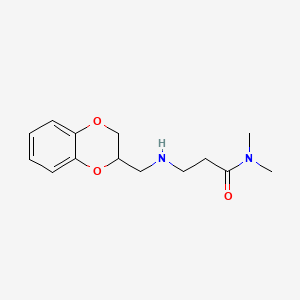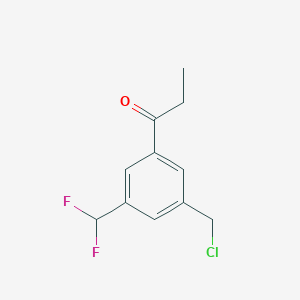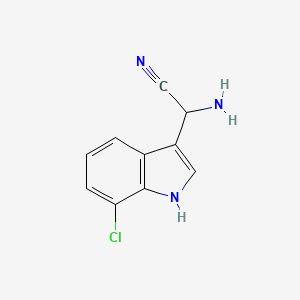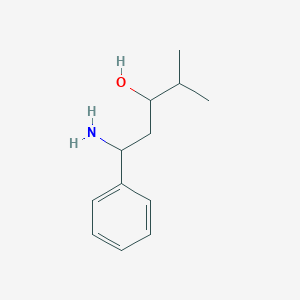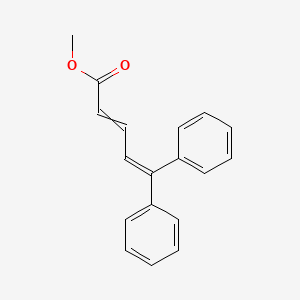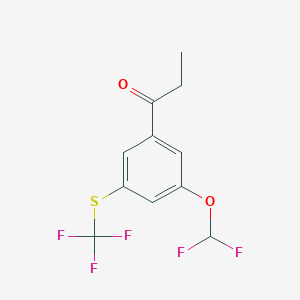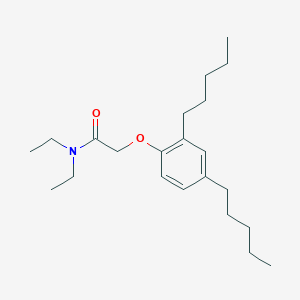
2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide is an organic compound characterized by its unique structure, which includes a phenoxy group substituted with two pentyl chains and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide typically involves the reaction of 2,4-dipentylphenol with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the acetamide group.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, potentially modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar phenoxy structure but different substituents.
2,4-Dinitrophenylhydrazine: A reagent used in organic chemistry with a similar phenoxy group but different functional groups.
Uniqueness
2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide is unique due to its specific combination of phenoxy and acetamide groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and applications that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
101213-09-6 |
|---|---|
Molekularformel |
C22H37NO2 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
2-(2,4-dipentylphenoxy)-N,N-diethylacetamide |
InChI |
InChI=1S/C22H37NO2/c1-5-9-11-13-19-15-16-21(20(17-19)14-12-10-6-2)25-18-22(24)23(7-3)8-4/h15-17H,5-14,18H2,1-4H3 |
InChI-Schlüssel |
JAEANXPMQQXRDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C=C1)OCC(=O)N(CC)CC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



